molecular formula C9H11NO3 B2637230 2-(Hydroxyamino)-3-phenylpropanoic acid CAS No. 17238-33-4

2-(Hydroxyamino)-3-phenylpropanoic acid

Cat. No.: B2637230
CAS No.: 17238-33-4
M. Wt: 181.191
InChI Key: VTPJSQTVPKSYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxyamino)-3-phenylpropanoic acid is an organic compound that belongs to the class of hydroxyamino acids It features a hydroxyamino group (-NH-OH) attached to the second carbon of a 3-phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-phenylpropanoic acid derivatives. For instance, the reaction of 3-phenylpropanoic acid with hydroxylamine under acidic conditions can yield the desired hydroxyamino acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the hydroxyamino group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of biocatalysts, where enzymes such as hydroxylases are employed to selectively hydroxylate the precursor compounds. This enzymatic approach offers high regioselectivity and can be conducted under milder conditions compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyamino group can be reduced to an amino group.

    Substitution: The hydroxyamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: 2-Amino-3-phenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Hydroxyamino)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also act as a ligand, binding to receptors and modulating their activity. These interactions can affect various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanoic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

    3-Phenylpropanoic acid: Lacks both the hydroxy and amino groups, making it less reactive in certain chemical reactions.

    2-Hydroxy-3-phenylpropanoic acid: Contains a hydroxy group but lacks the amino group, leading to different properties and applications.

Uniqueness

2-(Hydroxyamino)-3-phenylpropanoic acid is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

2-(hydroxyamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPJSQTVPKSYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.